molecular formula C8H8N2 B1330368 7-Methylimidazo[1,2-a]pyridine CAS No. 874-39-5

7-Methylimidazo[1,2-a]pyridine

Cat. No.: B1330368
CAS No.: 874-39-5
M. Wt: 132.16 g/mol
InChI Key: IQDUNRGHZFBKLT-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C₈H₈N₂. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . This compound is recognized for its structural uniqueness and potential biological activities.

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce various alkylated or aminated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDUNRGHZFBKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236321
Record name 7-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-39-5
Record name 7-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 874-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-methylpyridine (21.6 g, 0.2 mol) in ethanol (300 ml) was treated with sodium hydrogencarbonate (33.6 g, 0.4 mol) then with chloroacetaldehyde (42.4 ml of a 45 wt % solution in water, 0.3 mol) and this mixture was heated at reflux for 16 hours. The reaction was cooled then pre-adsorbed directly on to silica (200 g). Purification by dry flash chromatography, eluting with dichloromethane/methanol/conc. ammonia (95:4.5:0.5) gave 7-methylimidazo[1,2-α]pyridine as an oil (26.4 g, 100%) which crystallised on standing. 1H NMR (400 MHz, CDCl3) δH 2.39 (3H, s), 6.62 (1H, d, J 7), 7.37 (1H, s), 7.49 (1H, s), 7.55 (1H, s), 8.00 (1H, d, J 7); m/z (ES+) 132 (M++H).
Quantity
21.6 g
Type
reactant
Reaction Step One
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33.6 g
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reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 7-Methylimidazo[1,2-a]pyridine have any reported biological activity?

A2: While the provided abstracts don't delve into the specific biological activity of this compound itself, a derivative, YL-IPA08 (N-ethyl-N-(2-pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride), exhibits promising anxiolytic-like effects []. This derivative acts as a potent and selective ligand for the translocator protein (18 kDa) (TSPO), implicated in neurosteroidogenesis [].

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